molecular formula C14H24N2O4S2 B7110725 N'-methyl-N'-(3-propan-2-ylphenyl)butane-1,4-disulfonamide

N'-methyl-N'-(3-propan-2-ylphenyl)butane-1,4-disulfonamide

Cat. No.: B7110725
M. Wt: 348.5 g/mol
InChI Key: VTBBZMOAKVQXEC-UHFFFAOYSA-N
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Description

N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group

Properties

IUPAC Name

N'-methyl-N'-(3-propan-2-ylphenyl)butane-1,4-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S2/c1-12(2)13-7-6-8-14(11-13)16(3)22(19,20)10-5-4-9-21(15,17)18/h6-8,11-12H,4-5,9-10H2,1-3H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBZMOAKVQXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C)S(=O)(=O)CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide typically involves the reaction of N-methyl-N-(3-propan-2-ylphenyl)amine with butane-1,4-disulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic ring and alkyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-propan-2-ylphenyl)amine
  • Butane-1,4-disulfonyl chloride
  • N-methyl-N-(3-propan-2-ylphenyl)butane-1,4-diamine

Uniqueness

N’-methyl-N’-(3-propan-2-ylphenyl)butane-1,4-disulfonamide is unique due to the presence of both a sulfonamide group and an aromatic ring with an isopropyl substituent. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

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